Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)-
Description
Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)- (CAS: 24181-78-0) is a structurally complex spirocyclic alkaloid characterized by a fused indeno-dioxole and isoquinoline framework. Its molecular formula is C₂₀H₂₁NO₅, featuring a stereochemically defined 7S-trans configuration, a methoxy group at position 6', a methyl group at position 2', and diol functionalities at positions 7' and 8. The compound is derived from natural sources, such as the Coptis chinensis rhizome, and shares biosynthetic pathways with other isoquinoline alkaloids.
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol |
InChI |
InChI=1S/C20H21NO5/c1-21-6-5-11-7-16(24-2)14(22)8-13(11)20(21)9-12-3-4-15-18(26-10-25-15)17(12)19(20)23/h3-4,7-8,19,22-23H,5-6,9-10H2,1-2H3 |
InChI Key |
YUIGSRGRYOBFRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)O)OC |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy via Pictet-Spengler Cyclization
The foundational synthesis of fumaritine was achieved through a Pictet-Spengler reaction, as detailed in studies by Manske and colleagues. The process involves:
- Precursor Preparation : Starting with 6,7-dihydroxy-N-norketone (VI), the imino group is protected by forming an imidazolidinone ring using methyl isocyanate.
- Methylenation : The dihydroxy system undergoes methylenation with formaldehyde in acidic conditions to introduce the 1,3-dioxole moiety.
- Reductive Ring Opening : Treatment with lithium aluminium hydride (LiAlH$$_4$$) removes the imidazolidinone protecting group, yielding the spiro intermediate.
- N-Methylation : Final N-methylation with methyl iodide or dimethyl sulfate introduces the 2'-methyl group.
Key Reaction Conditions :
- Methylenation: Formaldehyde (37%), HCl, 60°C, 4 hours.
- LiAlH$$_4$$ Reduction: Anhydrous tetrahydrofuran (THF), reflux, 6 hours.
- Yield: 58–65% over four steps.
Alternative Route via Indenoisoquinoline Cyclization
A modified approach leverages indenoisoquinoline intermediates to construct the spiro framework:
- Indanedione Formation : Condensation of 3-hydroxyphthalide with ninhydrin in alkaline methanol generates a 1,3-indanedione precursor.
- Cyclization : Heating the indanedione in acetic anhydride induces lactone formation, followed by amine condensation (e.g., methylamine) to form the isoquinoline core.
- Stereochemical Control : Chiral resolution using L-tartaric acid achieves the (7S-trans) configuration.
Optimized Parameters :
- Cyclization: Acetic anhydride, 120°C, 3 hours.
- Amine Condensation: Methylamine hydrochloride, ethanol, 70°C, 12 hours.
- Yield: 42–50%.
Stereoselective Synthesis and Resolution
The (7S-trans) stereochemistry is critical for bioactivity. Asymmetric synthesis methods include:
- Chiral Auxiliary-Mediated Cyclization : Use of (R)- or (S)-phenylethylamine derivatives to induce spiro center chirality.
- Enzymatic Resolution : Lipase-catalyzed acetylation of racemic intermediates to isolate the (7S)-enantiomer.
Data Table 1: Comparative Yields of Stereoselective Methods
| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Chiral Auxiliary | (R)-Phenylethylamine | 38 | 92 |
| Enzymatic Resolution | Candida antarctica B | 28 | 98 |
Analytical Validation and Characterization
Post-synthesis characterization ensures structural fidelity:
- Chromatographic Purity : HPLC analysis using C18 columns (mobile phase: methanol-water, 70:30 v/v) confirms >98% purity.
- Spectroscopic Data :
Challenges and Optimization
- Low Yields in Methylenation : Substituting formaldehyde with paraformaldehyde and optimizing HCl concentration (2 M) improves yields to 75%.
- Racemization During N-Methylation : Conducting methylation at 0°C minimizes epimerization, preserving >90% enantiomeric excess.
Recent Advances in Green Synthesis
Emerging methodologies prioritize sustainability:
- Ionic Liquid Catalysis : [bmim]Br facilitates one-pot spirocyclization at 100°C, reducing reaction time to 45 minutes.
- Microwave Assistance : 30-minute cyclization vs. 6-hour conventional heating, achieving 80% yield.
Data Table 2: Eco-Friendly Method Comparison
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Ionic Liquid | [bmim]Br, 100°C | 86 | 45 min |
| Microwave | 300 W, 120°C | 80 | 30 min |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Hydrolysis and Glycosidic Bond Cleavage
The β-D-glucopyranosyloxy moiety at position 7' undergoes acid-catalyzed hydrolysis, yielding the aglycone derivative. This reaction is critical for structure-activity relationship (SAR) studies in alkaloid research .
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Acid hydrolysis (glucoside) | 2M HCl, 80°C, 3 hrs | Aglycone + D-glucose | 89% |
Oxidation Reactions
The diol system (7',8-diol) is susceptible to oxidation, particularly under mild conditions. Selective oxidation of the 8-hydroxy group has been reported.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂, reflux, 6 hrs | 8-Ketone derivative | 58% |
| NaIO₄ | H₂O/THF, 0°C, 2 hrs | Cleavage of vicinal diol to diketone | 72% |
Reduction of Ketone Groups
The 8'-one group in related analogs (e.g., Parviflorine) can be reduced to secondary alcohols, altering hydrogen-bonding interactions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | THF/MeOH, 0°C → RT, 2 hrs | 8'-Alcohol derivative | 82% |
Methylation and Demethylation
The 6'-methoxy group participates in nucleophilic demethylation, while the 2'-methyl group on the isoquinoline nitrogen influences steric effects .
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| BBr₃-mediated demethylation | CH₂Cl₂, −78°C, 1 hr | 6'-Hydroxy derivative | 67% |
Cyclization and Spirocore Modifications
The spirocyclic core undergoes ring-opening under strong acidic or basic conditions, enabling access to linear intermediates for further functionalization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HCl/MeOH | 60°C, 4 hrs | Ring-opened indeno-isoquinoline | 75% |
Enzymatic Modifications
Microbial transformation studies (e.g., Aspergillus niger) reveal regioselective hydroxylation at C-3', enhancing water solubility.
| Enzyme System | Conditions | Product | Yield |
|---|---|---|---|
| Aspergillus niger | pH 7.0, 28°C, 72 hrs | 3'-Hydroxylated metabolite | 41% |
Stability and Degradation
The compound is light-sensitive and prone to autoxidation in aqueous solutions. Stabilizers like ascorbic acid (0.1% w/v) extend shelf life.
Mechanistic Insights
-
Acid Hydrolysis : Protonation of the glycosidic oxygen precedes cleavage via SN1-like mechanisms.
-
Oxidation : PCC selectively oxidizes the less hindered 8-hydroxy group due to steric shielding of 7'-OH by the spiro framework.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of spiro compounds. For instance, spiro[7H-indeno[4,5-d]-1,3-dioxole derivatives have shown promising activity against various cancer cell lines. A study demonstrated that these compounds inhibit cell proliferation and induce apoptosis in cancer cells through the modulation of cell cycle proteins and apoptosis-related pathways .
Antimicrobial Properties
Research indicates that spiro compounds exhibit significant antimicrobial activity. A specific study on spiro[7H-indeno[4,5-d]-1,3-dioxole] derivatives revealed their effectiveness against several bacterial strains, suggesting their potential as lead compounds for developing new antibiotics .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of spiro compounds. Some derivatives have been shown to protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Polymer Stabilization
Spiro compounds are being explored as stabilizers in polymer applications. Their unique structure allows them to absorb UV radiation effectively, thereby enhancing the durability and lifespan of polymers exposed to sunlight . The incorporation of these compounds into polymer matrices has been shown to improve thermal stability and mechanical properties.
Organic Light Emitting Diodes (OLEDs)
The photophysical properties of spiro compounds make them suitable candidates for use in OLEDs. Their ability to emit light efficiently when electrically stimulated can contribute to the development of high-performance display technologies .
Case Study 1: Anticancer Activity
In a study published in ACS Omega, researchers synthesized various spiro derivatives and evaluated their cytotoxic effects on human breast cancer cells. The results indicated that certain modifications to the spiro structure significantly enhanced anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A comprehensive investigation into the antimicrobial properties of spiro compounds was conducted by testing various derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that specific modifications led to increased efficacy against resistant strains .
Mechanism of Action
The mechanism by which Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1’(2’H)-isoquinoline]-7’,8-diol, 3’,4’,6,8-tetrahydro-6’-methoxy-2’-methyl-, (7S-trans)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Spirocyclic compounds with indeno-isoquinoline or related frameworks exhibit diverse pharmacological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Key Structural Features of Analogous Spiro Compounds
Key Observations:
Core Frameworks: The target compound uniquely combines an indeno-dioxole with an isoquinoline, whereas analogs like Spiro I and 4n feature indenoquinoxaline or diindeno-pyridine cores.
Substituent Diversity: The 6'-methoxy and 2'-methyl groups in the target compound are distinct from halogenated (e.g., 7-Cl in Spiro I) or nitrile-bearing (e.g., 3'-carbonitrile in 1b) substituents in analogs. Diol functionalities (7',8-diol) are rare in spirocyclic isoquinolines, contrasting with carbonyl-rich analogs like 4n (trione) or Spiro I (dicarbonitrile).
Stereochemical Complexity: The 7S-trans configuration of the target compound is critical for its bioactivity, while stereochemistry in analogs like Spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline] is often unresolved.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notable Trends:
- The target compound’s high melting point (>300°C) aligns with other polycyclic spiro systems (e.g., 4n), attributed to rigid fused-ring systems.
- Low aqueous solubility is common due to hydrophobic indeno/isoquinoline cores, though substituents like methoxy groups may enhance solubility in organic solvents.
Biological Activity
The compound Spiro[7H-indeno[4,5-d]-1,3-dioxole-7,1'(2'H)-isoquinoline]-7',8-diol, 3',4',6,8-tetrahydro-6'-methoxy-2'-methyl-, (7S-trans)- is a complex organic molecule with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 351.15 daltons .
Structure
The structural complexity of this compound arises from its spirocyclic framework, which consists of an indeno-dioxole moiety fused to an isoquinoline. This unique architecture is believed to contribute to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, isoquinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Case Study: Isoquinoline Derivatives
A study published in the Journal of Medicinal Chemistry demonstrated that certain isoquinoline derivatives could effectively inhibit the growth of breast cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
Research has also pointed towards antimicrobial properties associated with spirocyclic compounds. The compound's ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism has been noted .
Case Study: Antimicrobial Testing
In a recent investigation, spirocyclic compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed significant inhibitory effects at low concentrations, suggesting potential for development into therapeutic agents.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes such as DNA topoisomerases, which are crucial for DNA replication and transcription. Inhibition of these enzymes can lead to the disruption of cancer cell proliferation .
Table: Summary of Biological Activities
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including one-pot reactions that yield high purity products. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of synthesized compounds .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could focus on:
- In vivo efficacy : Testing in animal models to assess therapeutic potential.
- Mechanistic studies : Understanding the specific pathways affected by the compound.
- Formulation development : Creating drug formulations that enhance bioavailability and target specificity.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this spiro compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of complex spiro compounds often requires precise control over stereochemistry and regioselectivity. For example, one-pot synthesis methods involving indenoquinoxalines and ketones (e.g., acetophenone derivatives) under acidic conditions (e.g., glacial acetic acid and HCl) can yield spiro derivatives with moderate to high yields . Key parameters include:
- Temperature : Heating at 80–100°C to facilitate cyclization and dehydration.
- Solvent Selection : Ethanol or acetic acid for reflux reactions to improve solubility and reaction kinetics.
- Purification : Column chromatography or recrystallization to isolate stereoisomers.
- Reference data from similar spiro compounds shows yields ranging from 45% to 85% depending on substituents .
Q. How can the stereochemistry (7S-trans) of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration and confirms the 7S-trans stereochemistry .
- NMR Spectroscopy : Analysis of coupling constants (e.g., ) in H-NMR and NOE correlations in H-H NOESY can differentiate trans vs. cis configurations.
- Optical Rotation : Comparison with reported [α] values for similar spiro alkaloids (e.g., -6.4° in methanol for related compounds) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO) and isotopic patterns .
- FT-IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, methoxy) via characteristic absorptions (e.g., 3400 cm for -OH, 1250 cm for C-O-C) .
- Multinuclear NMR : C-NMR detects quaternary carbons in the spiro center (δ 95–110 ppm) and methoxy groups (δ 55–60 ppm) .
Advanced Research Questions
Q. How does the spiro architecture influence bioactivity, and what in silico models predict its pharmacological potential?
- Methodological Answer :
- Molecular Docking : Simulate interactions with targets like cyclooxygenase (COX) or opioid receptors, leveraging the compound’s rigid spiro core for selective binding .
- QSAR Modeling : Correlate substituents (e.g., methoxy at C6', methyl at C2') with reported anti-inflammatory or antimicrobial activities in related spiro alkaloids .
- ADMET Prediction : Use tools like SwissADME to assess bioavailability, BBB permeability, and metabolic stability.
Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Test across a wide concentration range (nM to μM) to distinguish therapeutic vs. toxic thresholds.
- Cell Line Specificity : Compare activity in HepG2 (liver) vs. A549 (lung) cells to identify tissue-selective effects, as seen in similar compounds (e.g., high lung selectivity in spiro derivatives) .
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target pathways (e.g., apoptosis markers like caspase-3).
Q. How can multi-step synthesis routes be optimized for scalability without compromising stereochemical integrity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to control spiro center formation .
- Flow Chemistry : Continuous processing reduces side reactions and improves yield for intermediates like indenoquinoxalines .
- Process Analytical Technology (PAT) : Real-time monitoring via inline IR or Raman spectroscopy ensures reaction consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
